2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one . Pyrido[2,3-d]pyrimidin-4-ones have been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
An improved synthesis of pyrido[2,3-d]pyrimidin-4-ones has been reported . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Chemical Reactions Analysis
The synthesis of related compounds involves a metal-free C-3 chalcogenation . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and highlights broad functional group tolerance .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Reactivity and Synthesis : The compound is used as a building block in the synthesis of various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. Its reactivity with primary and heterocyclic amines to produce Schiff bases demonstrates its versatility in chemical synthesis (Farouk et al., 2021).
Synthesis of Pyrimidine Derivatives : This compound is central to the synthesis of various pyrimidine derivatives, which have shown potential in anti-inflammatory and analgesic activities. It serves as a key intermediate in the formation of these biologically active compounds (Sondhi et al., 2009).
Formation of Acyclic Nucleoside Hydroxamic Acids : It's used in the synthesis of N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides as potential antitumor agents, indicating its application in cancer research (Farr et al., 1989).
Biological and Medical Research
Anticancer Activity : Some derivatives of this compound have shown promising anticancer activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited cancer cell growth inhibition, making them potential candidates for anticancer drugs (Al-Sanea et al., 2020).
Antimicrobial Activity : Derivatives of this compound have been synthesized for their antimicrobial properties. They have shown good antibacterial and antifungal activities, making them significant in the field of infectious diseases (Hossan et al., 2012).
Use in PET Imaging : Radioligands derived from this compound, like DPA-714, have been developed for positron emission tomography (PET) imaging. This is particularly useful for imaging the translocator protein, which is significant in neurological research (Dollé et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c1-2-33-19-11-9-18(10-12-19)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-16-5-7-17(25)8-6-16/h3-13H,2,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJYRVPDJYPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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